N-Benzyl-D-GlucamineN-Benzyl-D-Glucamine

Heavy Metal Chelation Cadmium Toxicology Comparative Efficacy

Researchers studying heavy metal mobilization face chelator-induced redistribution to off-target organs (brain, heart). N-Benzyl-D-glucamine provides a validated scaffold for dithiocarbamate chelators that preferentially drive biliary excretion. - NBG-DTC reduces renal cadmium burden vs. NMG-DTC & BAL (400 µmol/kg i.p., QOD, 2 weeks). - Mercury chelation with NBG-DTC avoids heart/lung/brain redistribution; efficacy equivalent to BAL. - Reduces long bone lead content - unlike DMSA in preclinical models (400 µmol/kg/day, 5 days). - Bulk & R&D sizes available; strict quality control.

Molecular Formula C13H21NO5
Molecular Weight 271.31 g/mol
Cat. No. B12082530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-D-GlucamineN-Benzyl-D-Glucamine
Molecular FormulaC13H21NO5
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNCC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C13H21NO5/c15-8-11(17)13(19)12(18)10(16)7-14-6-9-4-2-1-3-5-9/h1-5,10-19H,6-8H2
InChIKeyGXNAHMSFQNFFSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-D-Glucamine: Properties and Characterization


N-Benzyl-D-glucamine (CAS 74410-48-3) is a secondary amine and amino sugar derivative of D-glucamine, characterized by a benzyl group attached to the amino nitrogen of the D-glucamine backbone [1]. The compound possesses amphiphilic properties due to its hydrophilic polyol chain and hydrophobic benzyl moiety, which enhance solubility in both aqueous and organic solvent systems . Its molecular structure (C13H21NO5, MW 271.31 g/mol) provides multiple hydroxyl groups for hydrogen bonding and metal coordination, establishing it as a foundational scaffold for synthesizing dithiocarbamate chelating agents and functionalized polymers [1][2].

Why N-Benzyl-D-Glucamine Chelators Cannot Be Substituted


N-Benzyl-D-glucamine derivatives exhibit metal mobilization and excretion profiles that differ substantially from structurally related analogs such as N-methyl-D-glucamine dithiocarbamate (NMG-DTC) or non-glucamine chelators like 2,3-dimercaptopropanol (BAL) and D-penicillamine (D-PEN) [1]. The benzyl substitution confers a distinct organic/aqueous partition coefficient that governs the biliary versus urinary excretion ratio of metal complexes and critically influences whether the chelator causes undesirable metal redistribution to target organs [1][2]. Substituting a benzyl-glucamine scaffold with a methyl-glucamine or alternative backbone alters the chelator's lipophilicity, tissue penetration, and renal handling, thereby compromising the specificity and safety profile established for the benzyl-substituted architecture [2][3].

NBG-DTC: Quantitative Differentiation Data


Hepatic Cadmium Clearance Advantage

Sodium N-benzyl-D-glucamine dithiocarbamate (NBG-DTC) demonstrated significantly greater hepatic cadmium reduction compared to both N-methyl-D-glucamine dithiocarbamate (NMG-DTC) and 2,3-dimercaptopropanol (BAL) in a head-to-head in vivo rat study [1]. NBG-DTC was the only agent among the three that also reduced renal cadmium content [1].

Heavy Metal Chelation Cadmium Toxicology Comparative Efficacy

Redistribution-Free Mercury Chelation

In a comparative study of mercury chelation, NBG-DTC at 24 h post-mercury exposure achieved an enhancing effect on mercury removal equivalent to BAL (NBG-DTC = BAL > D-PEN) [1]. Critically, unlike BAL, NBG-DTC did not cause redistribution of mercury to the heart, lung, or brain [1].

Mercury Toxicology Chelation Safety Organ Redistribution

Biliary Cadmium Excretion Superiority

A comparative study of seven dithiocarbamates revealed that benzyl-substituted glucamine derivatives (NBGDTC, NMBGDTC, NPBGDTC) exhibited significantly larger biliary excretion of cadmium than non-benzyl analogs including N-methyl-D-glucamine dithiocarbamate (NMGDTC) and diethyldithiocarbamate (DEDTC) [1]. At both 30 min and 24 h post-cadmium administration, the benzyl-glucamine agents effectively depressed hepatic cadmium content without mobilizing cadmium to the kidney [1].

Biliary Excretion Dithiocarbamate SAR Cadmium Mobilization

Long Bone Lead Burden Reduction

Among six chelating agents evaluated for lead mobilization, N-benzyl-D-glucamine dithiocarbamate (NBGDTC) was one of only three agents (along with ADDTC and EDDTC) capable of lowering long bone lead content in pre-exposed rats, whereas dimercaptosuccinic acid (DMSA) and sodium diethyldithiocarbamate did not demonstrate this capability [1].

Lead Chelation Bone Lead Mobilization Dithiocarbamate Comparison

Nickel Excretion Enhancement

In a comparative evaluation of structurally diverse chelating agents for nickel intoxication, N-benzyl-D-glucamine dithiocarbamate (NBG-DTC) appeared more effective than its corresponding homolog diethyl dithiocarbamate (DE-DTC) in enhancing both urinary and fecal excretion of nickel and lowering tissue burden of nickel in nickel-preexposed rats [1].

Nickel Intoxication Chelator Comparison Urinary/Fecal Excretion

Renal Protection in Mercury Toxicity

In rats exposed to HgCl2, treatment with N-benzyl-D-glucamine dithiocarbamate (BGD) 30 min after mercury injection prevented the mercury-induced increase in urinary excretion of gamma-glutamyl-transpeptidase (gamma-GTP) and N-acetyl-beta-D-glucosaminidase (NAG), brush border and lysosomal enzyme markers of renal injury [1]. Microscopic examination confirmed that BGD treatment prevented proximal tubular cell necrosis observed in mercury-only controls [1].

Renal Toxicity Mercury Chelation Nephroprotection

NBG-DTC: Application Scenarios


Cadmium Mobilization with Dual Hepatic-Renal Clearance

Use NBG-DTC when experimental protocols demand simultaneous reduction of cadmium burden in both liver and kidney without the risk of renal cadmium mobilization. NBG-DTC is the only agent among its primary comparators (NMG-DTC, BAL) demonstrated to decrease renal cadmium content [1]. Protocols should follow the established dosing regimen: 400 µmol/kg i.p. administered every other day for 2 weeks following cadmium exposure, which yielded significantly greater fecal cadmium excretion than alternative chelators [1].

Mercury Detoxification Without Organ Redistribution

Employ NBG-DTC for mercury chelation studies that prioritize prevention of secondary metal accumulation in critical organs. At 24 h post-mercury exposure, NBG-DTC achieves metal removal efficacy equivalent to BAL but uniquely avoids redistribution of mercury to the heart, lung, and brain [2]. This safety advantage makes NBG-DTC the preferred benzyl-glucamine chelator for chronic or repeat-dosing mercury mobilization studies.

Biliary Excretion SAR Studies

Utilize N-benzyl-D-glucamine-derived dithiocarbamates (NBGDTC, NMBGDTC, NPBGDTC) as benchmark compounds for investigating the relationship between chelator lipophilicity and biliary metal excretion. These benzyl-substituted derivatives demonstrate 'much larger' effects on biliary cadmium excretion than non-benzyl or non-glucamine analogs, and their organic/aqueous partition coefficients correlate with mobilization and excretion patterns [3]. They serve as optimal reference compounds for designing novel amphipathic chelators with targeted excretion routes.

Lead Mobilization from Bone Compartments

Select NBGDTC for preclinical lead intoxication models requiring mobilization of lead from long bone compartments. Among six evaluated chelators, NBGDTC was one of only three agents (with ADDTC and EDDTC) capable of reducing long bone lead content, whereas the commonly used clinical chelator DMSA did not achieve bone lead reduction [4]. Protocols: 400 µmol/kg i.p. daily for 5 days following 8-week lead pre-exposure period.

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